molecular formula C12H15FN2O B1394748 4-(2-Fluorobenzyl)-1,4-diazepan-5-one CAS No. 1220030-58-9

4-(2-Fluorobenzyl)-1,4-diazepan-5-one

Cat. No. B1394748
M. Wt: 222.26 g/mol
InChI Key: DVEASQRPUZYFGA-UHFFFAOYSA-N
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Description

Fluorobenzyl compounds are frequently used across the chemical and life sciences . They are structurally diverse and have a wide range of applications .


Synthesis Analysis

The synthesis of fluorobenzyl compounds often involves cross-coupling reactions of alkyl fluorides with organozinc compounds . This process uses a heterolytic mechanism that involves short-lived ion pairs and uses the stability of the Zn-F bond as the thermodynamic driving force .


Molecular Structure Analysis

The molecular structure of fluorobenzyl compounds can be determined using various techniques such as X-ray crystallography . The compound crystallizes in the monoclinic space group C2/c .


Chemical Reactions Analysis

Fluorobenzyl compounds can undergo a variety of chemical reactions. For example, they can participate in C(sp2)-C(sp3) cross-coupling reactions .


Physical And Chemical Properties Analysis

Fluorobenzyl compounds have unique physical and chemical properties. For example, they have a high affinity for certain receptors and enzymes .

Scientific Research Applications

Synthesis and Chemical Properties

4-(2-Fluorobenzyl)-1,4-diazepan-5-one is part of the broader class of compounds known as 1,4-diazepines, which are seven-membered heterocyclic compounds with two nitrogen atoms. These compounds, including 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, are noted for their wide range of biological activities. The synthesis and reactions of 1,4-diazepines have been a subject of scientific research due to their medicinal importance. Scientists are actively involved in exploring synthetic schemes, reactivity, and biological evaluation of 1,4-diazepines for potential pharmaceutical applications. These compounds are associated with biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, making them of significant interest in pharmaceutical research (Rashid et al., 2019).

Pharmacodynamics and Efficacy

Benzodiazepines, closely related to the chemical structure of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, have been extensively studied for their pharmacodynamic properties and efficacy in treating anxiety and depression. Alprazolam, a triazolobenzodiazepine, shares pharmacological profiles with 1,4-benzodiazepines and has demonstrated effectiveness in treating anxiety with a lower incidence of drowsiness compared to other benzodiazepines. Such studies highlight the potential of structurally related compounds like 4-(2-Fluorobenzyl)-1,4-diazepan-5-one in therapeutic applications for mental health disorders (Dawson et al., 1984).

Environmental Impact and Water Treatment

Research has also focused on the environmental occurrence, fate, and transformation of benzodiazepine derivatives, including compounds like 4-(2-Fluorobenzyl)-1,4-diazepan-5-one. These compounds, due to their extensive prescription and use, have the potential to become emerging environmental contaminants. Studies have shown the presence of benzodiazepine derivatives in various water sources, including hospital effluents and river water. The research emphasizes the need for effective water treatment methods to remove such contaminants, as they exhibit recalcitrant nature against conventional treatment processes. Advanced combinational treatments, including biological and photochemical processes followed by adsorption to activated carbon, have shown high removal efficiency for benzodiazepine derivatives (Kosjek et al., 2012).

Safety And Hazards

Fluorobenzyl compounds can be hazardous. They can cause severe skin burns and eye damage . Therefore, they should be handled with care, and appropriate safety measures should be taken.

properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEASQRPUZYFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1=O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194935
Record name 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorobenzyl)-1,4-diazepan-5-one

CAS RN

1220030-58-9
Record name 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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